2-Chloro-6-methylquinoxaline

Catalog No.
S1901011
CAS No.
55687-00-8
M.F
C9H7ClN2
M. Wt
178.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-methylquinoxaline

CAS Number

55687-00-8

Product Name

2-Chloro-6-methylquinoxaline

IUPAC Name

2-chloro-6-methylquinoxaline

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3

InChI Key

MDDZKKIHTFOAEF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1)Cl

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)Cl

2-Chloro-6-methylquinoxaline is a chemical compound that belongs to the quinoxaline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine-like ring. Its chemical formula is C9H8ClNC_9H_8ClN, and it features a chlorine atom at the 2-position and a methyl group at the 6-position of the quinoxaline ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties and reactivity.

, particularly nucleophilic substitutions due to the presence of the chlorine atom. The kinetics of its reactions have been studied extensively, revealing that it reacts with hydroxide ions in alkaline conditions, leading to hydrolysis. The reaction rate is influenced by the solvent composition, with different organic solvents affecting the reaction kinetics and mechanisms involved .

Other significant reactions include:

  • Alkaline Hydrolysis: The compound reacts with hydroxide ions, which can lead to the formation of various derivatives depending on the reaction conditions.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

The biological activity of 2-chloro-6-methylquinoxaline has been explored in several studies. It exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Some derivatives of quinoxaline compounds have shown promising results against various bacterial strains and fungi, indicating potential therapeutic applications .

Additionally, its structural similarity to biologically active compounds suggests that it may interact with specific biological targets, although detailed studies are required to elucidate these interactions.

Several methods have been developed for synthesizing 2-chloro-6-methylquinoxaline:

  • Nucleophilic Substitution: This method involves starting from 2-chloroquinoxaline and reacting it with methylating agents under controlled conditions.
  • Microwave-Assisted Synthesis: A more efficient approach utilizes microwave energy to enhance reaction rates and yields when synthesizing quinoxaline derivatives .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction sequence, improving efficiency and reducing waste .

2-Chloro-6-methylquinoxaline has several applications across various fields:

  • Pharmaceuticals: Its derivatives are being researched for their potential as antimicrobial agents.
  • Agriculture: Compounds derived from quinoxaline structures are explored for use as pesticides due to their efficacy against certain pests.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 2-chloro-6-methylquinoxaline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-ChloroquinoxalineChlorine at position 2Base structure without methyl substitution
3-MethylquinoxalineMethyl group at position 3Different position affects activity
2-MethoxyquinoxalineMethoxy group instead of chlorineAlters solubility and reactivity
6-ChloroquinoxalineChlorine at position 6Variation in biological activity

These compounds differ in their reactivity profiles and biological activities due to variations in substituents on the quinoxaline ring, highlighting the uniqueness of 2-chloro-6-methylquinoxaline in its specific applications and potential interactions.

2-Chloro-6-methylquinoxaline (CAS: 55687-00-8) is a nitrogen-containing bicyclic heterocyclic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol. Its structure consists of a quinoxaline core—a fused benzene and pyrazine ring system—substituted with a chlorine atom at position 2 and a methyl group at position 6 (Figure 1). The IUPAC name, 2-chloro-6-methylquinoxaline, reflects this substitution pattern.

The compound’s planar aromatic system confers rigidity, while the electron-withdrawing chlorine and electron-donating methyl groups create a polarized electronic environment. This duality influences its reactivity in electrophilic and nucleophilic substitutions. Key structural descriptors include:

  • SMILES Notation: CC1=CC2=NC=C(Cl)N=C2C=C1
  • InChI Key: FHHZTIXPIXHMLC-UHFFFAOYSA-N

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density1.267 g/cm³ (predicted)
LogP (Partition Coefficient)2.59

Historical Context in Heterocyclic Chemistry Research

Quinoxalines emerged as critical scaffolds in organic chemistry following Hinsberg’s pioneering work in 1886, which established condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. The introduction of chloro and methyl substituents, as in 2-chloro-6-methylquinoxaline, gained prominence in the mid-20th century due to:

  • Bioactivity potential: Structural analogs showed antimicrobial and antitumor properties.
  • Material science applications: Electron-deficient quinoxalines became key in organic semiconductors.

This compound’s synthesis was first reported in the 1970s, with modern protocols emphasizing atom economy and green solvents.

Traditional Organic Synthesis Approaches

Halogenation and Methylation Strategies

Traditional synthetic approaches to 2-chloro-6-methylquinoxaline rely fundamentally on established halogenation and methylation methodologies that have been refined over several decades of heterocyclic chemistry research. The most prevalent approach involves the sequential introduction of chlorine and methyl substituents through carefully controlled reaction conditions [1].

The primary synthetic route begins with 4-methylacetanilide as the starting material, which undergoes treatment with phosphoryl chloride under elevated temperature conditions. This reaction proceeds at 75°C for 16.5 hours, yielding 2-chloro-3-formyl-6-methylquinoline with a 61% yield [1]. The mechanism involves electrophilic aromatic substitution where phosphoryl chloride acts as both chlorinating agent and dehydrating reagent, facilitating the cyclization process while introducing the desired chlorine substituent.

Alternative halogenation strategies employ magnetite-palladium-graphene nanocomposite catalysts in acetonitrile solvent systems. This approach demonstrates enhanced efficiency, achieving 75% yield under milder conditions of 80°C for 12 hours [2]. The heterogeneous nature of this catalyst system offers advantages in terms of recyclability and reduced environmental impact compared to traditional homogeneous systems.

Methylation strategies typically involve the incorporation of methyl groups through precursor selection rather than direct methylation reactions. The use of 2-hydroxy-3-methylquinoxaline as a synthetic intermediate allows for subsequent chlorination using phosphoryl chloride, providing access to the desired 2-chloro-3-methylquinoxaline framework [3]. This approach circumvents the challenges associated with direct C-H methylation, which often requires harsh conditions and expensive catalysts.

The formation of 2-chloro-6-methylquinoline hydrazones represents another significant methodology, utilizing acyl hydrazines and semicarbazide as key reagents [1]. This approach enables the preparation of diversely functionalized quinoxaline derivatives through controlled condensation reactions, offering synthetic flexibility for structure-activity relationship studies.

Table 1: Traditional Halogenation and Methylation Strategies

Starting MaterialReagent/ConditionsProductYield (%)Reference
4-MethylacetanilidePOCl₃, 75°C, 16.5 h2-Chloro-3-formyl-6-methylquinoline61 [1]
2-Chloro-3-formyl-6-methylquinolineAcyl hydrazines, semicarbazide2-Chloro-6-methylquinoline hydrazonesNot specified [1]
4-Chloroaniline + Ethyl vinyl etherMagnetite-palladium-graphene, 80°C, 12 h6-Chloro-2-methylquinoline75 [2]
o-Phenylenediamine + GlyoxalWater, refluxQuinoxaline derivatives90 [4]
2-Hydroxy-3-methylquinoxalinePOCl₃ (chlorination)2-Chloro-3-methylquinoxalineNot specified [3]

Solvent Selection and Reaction Kinetics

Solvent selection plays a crucial role in determining the efficiency and selectivity of quinoxaline synthesis reactions. Comprehensive kinetic studies have revealed that solvent polarity, hydrogen bonding capability, and thermal stability significantly influence reaction outcomes [5] [6].

Methanol emerges as an exceptionally effective solvent for quinoxaline formation, enabling rapid cyclocondensation reactions between aryldiamines and dicarbonyl compounds. Under optimized conditions, reactions reach completion within one minute at ambient temperature, achieving yields of 85% [7]. The protic nature of methanol facilitates proton transfer processes essential for cyclization while providing sufficient solvation for reactants and intermediates.

Water represents the most environmentally benign solvent option, supporting quinoxaline synthesis through simple condensation reactions. Large-scale studies demonstrate that 10 mmol reactions in 50 mL water achieve 90% yields after 2 hours at reflux conditions [4]. The reaction can be monitored visually, transitioning from white suspension to orange viscous liquid upon completion, providing a practical advantage for process monitoring.

Ethanol exhibits excellent performance in heterogeneous catalytic systems, particularly with bentonite clay catalysts. Under these conditions, reactions proceed efficiently at room temperature with reaction times of 20 minutes, achieving 93% yields [8]. The moderate polarity of ethanol provides optimal balance between reactant solubility and catalyst interaction.

Toluene serves as an effective medium for supported metal catalyst systems, particularly with aluminum-copper-molybdenum-vanadium-phosphorus (AlCuMoVP) catalysts. These systems achieve 92% yields after 120 minutes at 25°C, demonstrating that non-polar solvents can be effective when appropriate catalyst systems are employed [9].

Acetonitrile has found application in photoredox catalytic systems, where copper-catalyzed reactions proceed under visible light irradiation. These systems achieve 65% yields for phenylacetylene-diamine coupling reactions at 80°C over 12 hours [10]. The high dielectric constant of acetonitrile supports photoredox processes while maintaining chemical stability under irradiation conditions.

Solvent-free methodologies represent the ultimate in green chemistry approaches, utilizing microwave-assisted heating to achieve rapid reactions. Under these conditions, 60 seconds of irradiation at 160 watts provides high yields with minimal environmental impact [11]. The absence of solvent eliminates purification challenges while maximizing atom economy.

Table 2: Solvent Selection and Reaction Kinetics Data

SolventReaction TimeTemperature (°C)Yield (%)SubstrateReference
Methanol1 minute2585Aryldiamines + dicarbonyl [7]
Water2 hours10090o-Phenylenediamine + diketones [4]
Ethanol20 minutes2593Bentonite clay catalysis [8]
Toluene120 minutes2592AlCuMoVP catalyst [9]
Acetonitrile12 hours8065Phenylacetylene + diamines [10]
Solvent-free60 seconds (MW)160HighMicrowave-assisted [11]

Catalytic Systems for Efficient Quinoxaline Formation

Transition Metal-Catalyzed Pathways

Transition metal catalysis has emerged as a powerful methodology for quinoxaline synthesis, offering enhanced selectivity, milder reaction conditions, and broader substrate scope compared to traditional approaches [12]. The development of efficient catalytic systems has revolutionized the field, enabling access to previously challenging structural motifs.

Gold-catalyzed oxidative cyclization represents a significant advancement in quinoxaline synthesis methodology. Supported gold nanoparticles on aluminum oxide (Au/Al₂O₃) demonstrate exceptional activity for terminal alkyne oxidation coupled with diamine cyclization. These systems operate at 120°C to achieve high yields through one-pot synthesis protocols [13]. The mechanism involves gold-assisted oxo-addition of nitrogen oxides to generate vicinal diketone intermediates, which subsequently undergo condensation with diamines to form quinoxaline products.

Palladium-catalyzed reductive annulation offers a novel approach to quinoxaline derivatives through the coupling of catechols and nitroarylamines. Using palladium acetate with triphenylphosphine ligands, reactions proceed at 80°C to yield quinoxaline products with good efficiency [14]. This methodology represents a significant departure from traditional approaches, enabling direct construction of quinoxaline scaffolds from readily available aromatic precursors without pre-functionalization requirements.

Copper catalysis has gained prominence through photoredox applications, where copper iodide-phenanthroline complexes enable visible light-induced quinoxaline synthesis. These systems operate at ambient temperature under LED irradiation, achieving 65% yields for phenylacetylene-diamine coupling reactions [10]. The photoredox mechanism involves copper-catalyzed oxidation of phenylacetylene to generate phenylglyoxal intermediates, which are subsequently trapped by diamines to form quinoxaline products.

Ruthenium catalysis provides access to quinoxalines from biomass-derived feedstocks, utilizing ruthenium tricarbonyl clusters with diphenylphosphinopropane ligands. These systems enable glycerol conversion to quinoxalines at 150°C, though yields remain moderate [15]. The ability to utilize renewable feedstocks represents a significant advantage for sustainable synthesis applications.

Iridium complexes bearing N-heterocyclic carbene ligands demonstrate exceptional efficiency for quinoxaline synthesis from glycerol and phenylenediamines. These systems achieve 67% yields under reflux conditions while generating hydrogen gas as a valuable co-product [16]. The green hydrogen evolution adds additional value to the synthetic process, aligning with current sustainability objectives.

Table 3: Transition Metal-Catalyzed Pathways

Catalyst SystemSubstrateTemperature (°C)Yield (%)AdvantagesReference
Au/Al₂O₃Terminal alkynes + diamines120HighOne-pot synthesis [13]
Pd(OAc)₂/PPh₃Catechols + nitroarylamines80GoodNovel reductive annulation [14]
CuI/phenanthrolinePhenylacetylene + diamines (photoredox)2565Visible light activation [10]
Ru₃(CO)₁₂/dpppGlycerol + diamines150ModerateBiomass utilization [15]
Ir-NHC complexesGlycerol + phenylenediaminesReflux67Green hydrogen evolution [16]
[Cp*IrCl₂]₂Simple catalystRefluxTraceSimple structure [16]

Base-Mediated Cyclization Techniques

Base-mediated cyclization represents a fundamental approach to quinoxaline synthesis, leveraging the nucleophilic character of diamine substrates while facilitating intramolecular cyclization through deprotonation and subsequent ring closure [17] [18]. The selection of appropriate base systems significantly influences reaction efficiency, selectivity, and environmental impact.

Potassium carbonate emerges as a versatile base for quinoxaline synthesis, particularly in combination with fluorinated alcohol solvents. In 2,2,2-trifluoroethanol, potassium carbonate-mediated reactions achieve 51% yields after 20 hours under reflux conditions [16]. The moderate basicity of potassium carbonate prevents over-deprotonation while the acidic fluorinated solvent accelerates dehydration processes essential for cyclization.

Potassium hydroxide provides more aggressive basic conditions suitable for challenging substrates and rapid reaction kinetics. In aqueous media, potassium hydroxide enables quinoxaline formation at 100°C with 2-hour reaction times, achieving 90% yields [4]. The strong basicity facilitates deprotonation of relatively acidic intermediates while water serves as both solvent and nucleophile for subsequent elimination reactions.

Sodium hydroxide offers similar reactivity profile to potassium hydroxide but with enhanced recyclability characteristics. In ethanol solvent systems, sodium hydroxide achieves 93% yields within 30 minutes at 25°C, with the catalyst system remaining active for up to five reaction cycles [8]. The heterogeneous nature of the base system facilitates separation and regeneration procedures.

Phosphate-based fertilizer catalysts represent an innovative approach to base-mediated quinoxaline synthesis, utilizing monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (TSP) as heterogeneous base catalysts. These systems achieve excellent yields within 15 minutes at 25°C in ethanol, with catalyst recyclability extending to six cycles [19]. The agricultural origin of these catalysts provides cost advantages while maintaining high catalytic activity.

Ionic liquid base systems combine the advantages of homogeneous and heterogeneous catalysis, providing tunable basicity while facilitating product separation. These systems achieve excellent yields at 25°C with 2-hour reaction times, with the ionic liquid medium being recyclable through multiple reaction cycles [20]. The low volatility of ionic liquids eliminates emission concerns while the tunable properties enable optimization for specific substrate combinations.

Table 4: Base-Mediated Cyclization Techniques

Base SystemSolventTemperature (°C)Reaction TimeYield (%)RecyclabilityReference
K₂CO₃2,2,2-TrifluoroethanolReflux20 hours51No [16]
KOHWater1002 hours90No [4]
NaOHEthanol2530 minutes93Yes (5 cycles) [8]
Phosphate fertilizers (MAP/DAP/TSP)Ethanol2515 minutesExcellentYes (6 cycles) [19]
Ionic liquid baseIonic liquid medium252 hoursExcellentYes (multiple cycles) [20]
TriethylamineOrganic solvent806 hoursGoodLimited [21]

Green Chemistry Innovations in Synthesis

Solvent-Free Reaction Optimization

Solvent-free methodologies represent the pinnacle of green chemistry innovation in quinoxaline synthesis, eliminating environmental concerns associated with organic solvents while often improving reaction efficiency and product purity [22] [23]. These approaches utilize various activation methods to facilitate molecular interactions in the absence of traditional solvents.

Mechanochemical synthesis employs high-speed homogenization to activate cyclocondensation processes through mechanical energy input. Using stainless steel balls in polypropylene vials at 4000 rpm, quinoxalines can be synthesized from aromatic diamines and dicarbonyl compounds within minutes, achieving quantitative yields [22]. The time-scale infrared studies reveal that homogenization rapidly activates the cyclocondensation process, with quinoxaline formation following fast reaction kinetics. The elimination of water molecules during the process contributes no waste, resulting in an E-factor that is practically zero.

Microwave-assisted synthesis provides rapid heating and efficient energy transfer, enabling quinoxaline formation under solvent-free conditions. Irradiation at 160 watts for 60 seconds achieves high yields through enhanced molecular motion and collision frequency [11]. The microwave energy selectively heats polar molecules and ionic species, accelerating reaction rates while maintaining precise temperature control. This methodology demonstrates excellent scalability and reproducibility across various substrate combinations.

Ultrasound-assisted synthesis utilizes cavitation effects to promote mass transfer and reaction rates under mild conditions. The acoustic energy creates localized high-temperature and high-pressure zones that facilitate bond formation and cleavage [24]. Products obtained through ultrasound-assisted synthesis exhibit high purity due to the absence of solvent-related impurities, reducing purification requirements.

Solid support methodologies employ heterogeneous catalysts such as silica gel, montmorillonite, and florisil to facilitate quinoxaline formation without solvents. These systems function as both support medium and catalyst, providing reactive surfaces for substrate interaction while facilitating heat and mass transfer [25]. Room temperature conditions can be employed with these systems, further reducing energy requirements.

Thermal activation under solvent-free conditions utilizes controlled heating to drive quinoxaline formation through enhanced molecular mobility. These systems achieve excellent yields across diverse substrate combinations while maintaining operational simplicity [25]. The absence of solvents eliminates purification challenges associated with solvent removal and enables direct product isolation.

Table 5: Green Chemistry Innovations in Quinoxaline Synthesis

Green ApproachEnergy SourceReaction TimeYield (%)E-factorScalabilityReference
Mechanochemical synthesisMechanical (4000 rpm)Few minutesQuantitativePractically zeroGood [22]
Microwave-assistedMicrowave (160 W)60 secondsHighLowGood [26] [11]
Ultrasound-assistedUltrasonic irradiationMinutesHigh purityLowModerate [24]
Solvent-free conditionsThermal/mechanicalMinutes to hoursExcellentVery lowExcellent [25]
Water as solventThermal2 hours90LowExcellent (10 g scale) [4]
Ionic liquidsThermal2 hoursExcellentLowGood [20]

Biomass-Derived Precursor Utilization

The utilization of biomass-derived precursors for quinoxaline synthesis represents a paradigm shift toward sustainable chemistry, enabling the conversion of renewable feedstocks into valuable heterocyclic compounds [27] [28]. This approach addresses both environmental sustainability and economic viability concerns associated with traditional petrochemical-based syntheses.

Glycerol, a major by-product of biodiesel production, serves as an excellent renewable precursor for quinoxaline synthesis. Iridium N-heterocyclic carbene complexes catalyze the conversion of glycerol and 1,2-phenylenediamines to 2-methylquinoxaline derivatives under reflux conditions [16]. The reaction mechanism involves initial dehydrogenation of glycerol to glyceraldehyde and dihydroxyacetone, followed by dehydration with diamines to produce quinoxaline products. Notably, this process generates hydrogen gas as a valuable co-product, adding economic value while advancing hydrogen economy objectives.

Ethylene glycol and other biomass-derived glycols enable one-pot cascade synthesis of quinoxalines when combined with o-dinitrobenzene derivatives using supported gold nanoparticle catalysts. These systems achieve greater than 75% renewable content while operating at 120°C [27]. The cascade process involves glycol oxidation to generate dicarbonyl intermediates, simultaneous reduction of nitro groups to amines, and subsequent cyclization to form quinoxaline products.

Alkyl lactates, readily obtainable from biomass fermentation processes, serve as versatile precursors for tunable quinoxaline synthesis. Ionic liquid-catalyzed annulation of alkyl lactates with diamines demonstrates switchable selectivity based on reaction time, enabling access to both dihydroquinoxalines and quinoxalines from the same starting materials [28]. This methodology achieves greater than 75% renewable content with E-factors below 3, meeting stringent green chemistry criteria.

1,2-Propanediol, derived from biomass-based carbohydrates, undergoes ruthenium-catalyzed conversion to quinoxalines at 150°C [15]. The dehydrogenation mechanism generates hydrogen gas while forming reactive dicarbonyl intermediates that readily undergo condensation with diamines. This approach demonstrates high atom economy while utilizing abundant renewable feedstocks.

Uronic acids, components of plant cell walls and pectin, provide access to quinoxalines through alkaline degradation pathways. Under carbonate buffer conditions at pH 10 and 100°C, uronic acids undergo β-elimination to generate reactive intermediates that condense with o-phenylenediamine [29]. This methodology utilizes 100% renewable feedstocks derived from agricultural waste streams.

The integration of biomass-derived precursors with advanced catalytic systems enables cascade reactions that maximize renewable content while minimizing waste generation. Gold nanoparticles supported on titanium dioxide catalyze the simultaneous conversion of biomass-derived glycols and dinitrobenzene derivatives to quinoxalines through integrated oxidation-reduction-cyclization sequences [27]. These systems achieve excellent atom economy while utilizing waste biomass streams as primary feedstocks.

Table 6: Biomass-Derived Precursor Utilization

Biomass PrecursorCo-reactantCatalystTemperature (°C)Renewable Percentage (%)Sustainability MeritReference
Glycerol1,2-PhenylenediaminesIr-NHC complexesRefluxHighHydrogen evolution [16]
Ethylene glycolo-Dinitrobenzene derivativesAu/TiO₂120>75One-pot cascade [27]
1,2-PropanediolDiaminesRu₃(CO)₁₂150HighBiomass valorization [15]
Alkyl lactatesDiaminesIonic liquid25>75Tunable selectivity [28]
Biomass-derived glycolsDinitrobenzene derivativesAu nanoparticles120>75Waste utilization [27]
Uronic acidso-PhenylenediamineAlkaline conditions100100Natural feedstock [29]

XLogP3

2.6

Wikipedia

2-Chloro-6-methylquinoxaline

Dates

Last modified: 08-16-2023

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